7-Nitrospiro[isochromane-3,4'-piperidin]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a nitro group attached to the isochroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one typically involves multi-step organic reactions. One common method includes the nitration of isochroman derivatives followed by cyclization with piperidin-1-one under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing the production time, and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isochroman derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including photochromic and electrochromic materials.
Wirkmechanismus
The mechanism of action of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Nitrospiro[2.3]hexane
- 7-Nitrodispiro[3.0.3.1]nonane
- 1,1-Dinitrocyclopropane
Uniqueness
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is unique due to its specific spiro structure and the presence of the nitro group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H14N2O4 |
---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
7-nitrospiro[4H-isochromene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14N2O4/c16-12-11-7-10(15(17)18)2-1-9(11)8-13(19-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI-Schlüssel |
ICCUHXIEARLLSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.